4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Activity
Benzamides, including structures similar to 4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, have been extensively studied for their neuropharmacological activity. Research indicates that specific benzamide derivatives exhibit significant inhibitory effects on stereotyped behavior in animal models, pointing towards potential applications in treating psychosis and other neurological disorders (Iwanami et al., 1981).
Biological Activity of Thiophene Analogues
Thiophene analogues of carcinogenic compounds, closely related to the thiophenyl structure in the target compound, have been synthesized and evaluated. These studies are crucial in understanding the potential biological activities of such compounds, including carcinogenicity, aiding in the development of safer pharmaceutical agents (Ashby et al., 1978).
Anticonvulsant Activity
Benzamide derivatives have been explored for their anticonvulsant properties. A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant anticonvulsant activity in various animal models of epilepsy, highlighting the potential therapeutic applications of such compounds in treating seizure disorders (Obniska et al., 2015).
Glucokinase Activation for Diabetes Treatment
Benzamide derivatives have been identified as potent glucokinase activators, with potential applications in treating type 2 diabetes mellitus. These compounds have demonstrated significant glucose uptake increases in rat hepatocytes, indicating their potential in managing blood glucose levels (Park et al., 2014).
Anti-Acetylcholinesterase Activity
Research on specific benzamide derivatives has unveiled potent anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial in the context of Alzheimer's disease and other cognitive disorders, as compounds that inhibit AChE can potentially ameliorate symptoms related to these diseases (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound may interact with its target in a way that inhibits the growth or function of the bacteria.
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM, suggests that it may have favorable bioavailability .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may inhibit the growth or function of the bacteria, leading to a decrease in the severity of tuberculosis.
Properties
IUPAC Name |
4-acetamido-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13(23)22-17-4-2-15(3-5-17)19(24)21-11-14-6-8-20-18(10-14)16-7-9-25-12-16/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWDKTGRWFPPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.